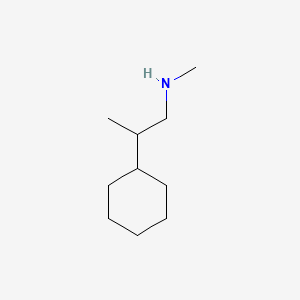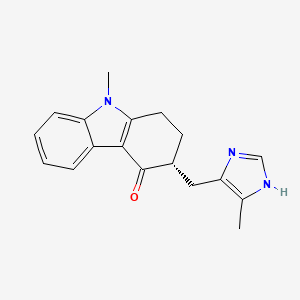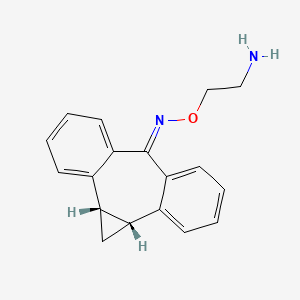![molecular formula C34H46FN5O9S B10827087 [5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BL-8030 is a potent and selective second-generation inhibitor of the Hepatitis C virus NS3/4A protease. This compound is designed to target and inhibit the NS3/4A protease, which is essential for the replication of the Hepatitis C virus. The development of BL-8030 represents a significant advancement in the treatment of Hepatitis C, offering a promising option for patients with chronic infections .
Preparation Methods
The synthesis of BL-8030 involves a series of chemical reactions designed to create a peptidomimetic structure that effectively inhibits the NS3/4A protease. The synthetic route typically includes the following steps:
Formation of the Peptidomimetic Core: This involves the coupling of specific amino acid derivatives to form the core structure.
Introduction of Functional Groups: Various functional groups are introduced to enhance the binding affinity and selectivity of the compound.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for BL-8030 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
BL-8030 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially improving the compound’s binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of BL-8030 with enhanced or altered activity .
Scientific Research Applications
BL-8030 has several scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibition and peptidomimetic design.
Biology: Employed in research on Hepatitis C virus replication and the development of antiviral therapies.
Medicine: Investigated as a potential treatment for chronic Hepatitis C infections, particularly in patients with resistant strains of the virus.
Industry: Utilized in the development of new antiviral drugs and therapeutic strategies for viral infections
Mechanism of Action
BL-8030 exerts its effects by specifically inhibiting the NS3/4A protease of the Hepatitis C virus. This protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By binding to the active site of the NS3/4A protease, BL-8030 prevents the protease from processing the viral polyprotein, thereby inhibiting viral replication. The molecular targets involved in this mechanism include the active site residues of the NS3/4A protease, which are critical for its enzymatic activity .
Comparison with Similar Compounds
BL-8030 is unique among NS3/4A protease inhibitors due to its high potency and selectivity. Similar compounds include:
Telaprevir: Another NS3/4A protease inhibitor with a different chemical structure and binding mechanism.
Boceprevir: Similar in function but with distinct pharmacokinetic properties.
Simeprevir: A later-generation NS3/4A protease inhibitor with improved resistance profiles.
Compared to these compounds, BL-8030 offers several advantages, including enhanced potency against multiple Hepatitis C virus genotypes and a lower likelihood of resistance development .
Properties
Molecular Formula |
C34H46FN5O9S |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C34H46FN5O9S/c1-8-20-15-34(20,29(43)38-50(46,47)22-12-13-22)37-27(41)25-14-21(48-31(45)39-16-19-10-9-11-24(35)23(19)18-39)17-40(25)28(42)26(32(2,3)4)36-30(44)49-33(5,6)7/h8-11,20-22,25-26H,1,12-18H2,2-7H3,(H,36,44)(H,37,41)(H,38,43)/t20?,21?,25?,26?,34-/m1/s1 |
InChI Key |
KNRSXDLSSCIKMT-JZAQWMKSSA-N |
Isomeric SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC(=O)N4CC5=C(C4)C(=CC=C5)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC(=O)N4CC5=C(C4)C(=CC=C5)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


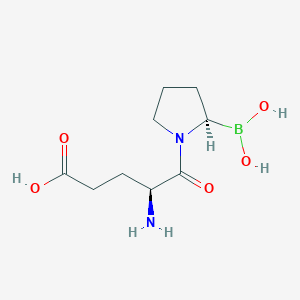

![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
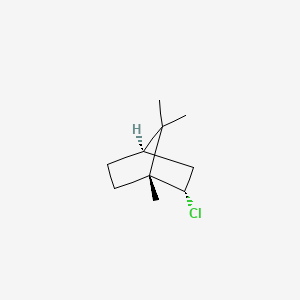
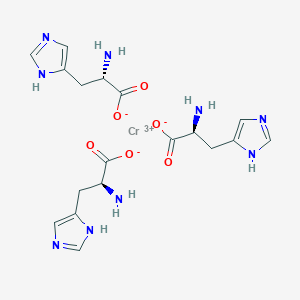
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)

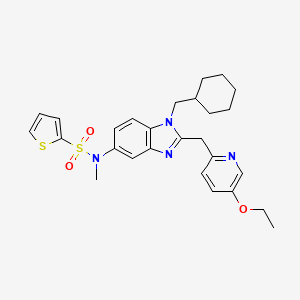
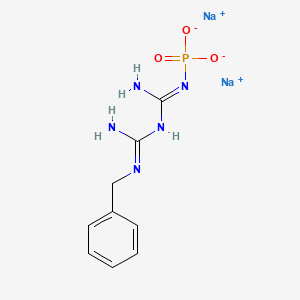
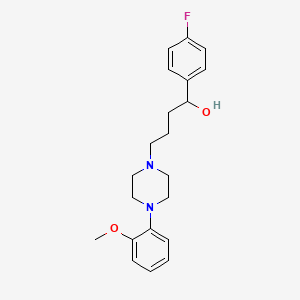
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
